2-{5-amino-4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chloro-4-methylphenyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This compound is characterized by its diverse structural components, which include a benzodioxole moiety, an oxadiazole ring, and a pyrazole ring. These structural features suggest potential applications in various scientific fields, particularly in the development of pharmaceuticals.
The compound is cataloged under the CAS number 878909-47-8 and has been referenced in various chemical databases such as PubChem and DrugBank. It falls under the category of small molecules, specifically designed for experimental purposes in drug development and research. The molecular formula for this compound is C₁₈H₁₈ClN₅O₄S, indicating a complex arrangement of carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur atoms.
The synthesis of 2-{5-amino-4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chloro-4-methylphenyl)acetamide typically involves several steps:
The molecular structure of 2-{5-amino-4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chloro-4-methylphenyl)acetamide can be represented by its IUPAC name and SMILES notation:
IUPAC Name: 2-{5-amino-4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chloro-4-methylphenyl)acetamide
SMILES: CC(=O)N(Cc1ccc(Cl)cc1C)C(=O)Nc1nnc(N)s1
The compound's molecular weight is approximately 404.88 g/mol. Its structure includes multiple functional groups that contribute to its biological activity.
The compound can participate in various chemical reactions due to its functional groups:
These reactions highlight the versatility of the compound in synthetic organic chemistry.
The mechanism of action for 2-{5-amino-4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chloro-4-methylphenyl)acetamide remains an area of ongoing research. Preliminary studies suggest that it may interact with specific molecular targets such as enzymes or receptors within biological systems. The unique structural features provided by the benzodioxole and oxadiazole moieties likely play a significant role in this interaction.
The physical properties of 2-{5-amino-4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chloro-4-methylphenyl)acetamide include:
Property | Value |
---|---|
Molecular Weight | 404.88 g/mol |
Density | Not Available |
Melting Point | Not Available |
Solubility | Not Available |
These properties are essential for understanding how the compound behaves under different conditions and its suitability for various applications.
Due to its complex structure and potential biological activity, 2-{5-amino-4-[3-(2H-1,3-benzodioxol-5-y)-1,2,4 -oxadiazol -5-y] -3-(methylsulfanyl)- 1H-pyrazol - 1-y} - N-(2-chloro - 4-methylphenyl) acetamide may find applications in:
This compound represents an intriguing area for further research and development within both medicinal chemistry and materials science fields.
CAS No.: 143545-90-8
CAS No.: 2508-19-2
CAS No.: 254114-34-6
CAS No.:
CAS No.:
CAS No.: 2138047-64-8